2,6-Dichloro-5-fluoro-N-[5-(3-methoxyphenyl)-2-methylpyrazol-3-YL]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
2,6-dichloro-5-fluoro-N-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2FN4O2/c1-24-14(8-13(23-24)9-4-3-5-10(6-9)26-2)21-17(25)11-7-12(20)16(19)22-15(11)18/h3-8H,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMHRUBXCSNKRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)NC(=O)C3=CC(=C(N=C3Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that this compound is a molecular scaffold for 1,8-naphthyridine derivatives including enoxacin, trovafloxacin, and tosufloxacin. These are all fluoroquinolone antibiotics, which primarily target bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication.
Biological Activity
2,6-Dichloro-5-fluoro-N-[5-(3-methoxyphenyl)-2-methylpyrazol-3-YL]pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound consists of a pyridine ring substituted with dichloro and fluoro groups, along with a pyrazole moiety. The molecular formula is C15H14Cl2F N3O, and it exhibits significant lipophilicity due to the presence of halogen substituents.
Research indicates that compounds similar in structure to this compound often interact with various biological targets, including receptors and enzymes involved in cell signaling pathways. Specifically, studies have shown that derivatives can act as agonists or antagonists at muscarinic acetylcholine receptors (mAChRs), which play critical roles in neurological functions.
Table 1: Summary of Biological Activities
Study 1: Anticancer Potential
In a study investigating the anticancer properties of related compounds, it was found that several derivatives exhibited potent inhibition of L1210 cell proliferation. The IC(50) values were consistently in the nanomolar range, indicating strong cytotoxic effects against leukemia cells. The mechanism was suggested to involve intracellular release of active metabolites that disrupt DNA synthesis pathways .
Study 2: Muscarinic Receptor Interaction
Another significant study focused on the interaction of pyrazole derivatives with mAChRs. The results demonstrated that these compounds could enhance the binding affinity of acetylcholine (ACh) at the M4 receptor subtype, leading to increased signaling efficacy. This was quantified using radioligand binding assays, which confirmed the allosteric modulation properties of these compounds .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound has not been extensively studied; however, structural analogs suggest moderate absorption and distribution characteristics. Toxicological assessments are essential for evaluating safety profiles before clinical applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs share core heterocyclic systems (pyridine, pyrazole) and carboxamide linkages but differ in substituent patterns. Below is a comparative analysis based on structural and functional attributes:
Table 1: Key Structural and Functional Comparisons
Key Findings :
Chloro/fluoro substitutions on the pyridine ring (target compound) likely increase electron-withdrawing effects, stabilizing binding to hydrophobic enzyme pockets, as seen in kinase inhibitors like imatinib .
Metabolic Stability: The methyl group on the pyrazole ring (target compound) could reduce metabolic oxidation relative to the trifluoroethylamino group in ’s compound, which may be prone to enzymatic cleavage .
Synthetic Accessibility :
- The target compound’s synthesis may face challenges in regioselective halogenation, whereas thiazole-based analogs (e.g., 923121-43-1) utilize simpler carboxamide coupling strategies .
Q & A
Q. What are the common synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step reactions, such as coupling pyridine and pyrazole precursors via amide bond formation. Key steps include:
- Coupling conditions : Use of carbodiimide-based reagents (e.g., EDC or DCC) with catalytic DMAP to activate the carboxylic acid moiety.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) are preferred to enhance reactivity and solubility of intermediates.
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions like hydrolysis or decomposition of sensitive groups (e.g., methoxyphenyl substituents).
Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity product .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structure?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are essential for confirming the positions of substituents (e.g., distinguishing between 2- and 3-methylpyrazole isomers) and verifying amide bond formation.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., at 254 nm) ensures purity >95% by identifying trace impurities from incomplete coupling or side reactions.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula by matching experimental and theoretical m/z values .
Advanced Research Questions
Q. How can researchers resolve discrepancies in structural data between X-ray crystallography and NMR spectroscopy?
Discrepancies often arise from dynamic effects (e.g., rotational isomerism) or crystal packing forces. Methodological strategies include:
- Complementary techniques : Pair X-ray data (for solid-state conformation) with solution-state NMR to assess flexibility of substituents like the methoxyphenyl group.
- DFT calculations : Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted shifts to validate proposed conformers.
- Temperature-dependent NMR : Monitor signal splitting at varying temperatures to detect slow-exchange rotational isomers .
Q. What computational approaches predict pharmacokinetic properties, and how do these align with experimental data?
- SwissADME : This tool predicts lipophilicity (LogP), solubility, and drug-likeness. For this compound, SwissADME may highlight moderate LogP (~3.5) due to the dichloro and fluoro substituents, suggesting potential blood-brain barrier permeability.
- Molecular docking : Simulate interactions with cytochrome P450 enzymes to predict metabolic stability. Experimental validation via in vitro microsomal assays can confirm predicted oxidation sites (e.g., demethylation of the methoxyphenyl group).
- Discrepancy analysis : If computational LogP diverges from experimental shake-flask measurements, revise force field parameters to account for halogen bonding effects .
Q. How can researchers design experiments to evaluate contradictory biological activity data across cell lines?
Contradictions may arise from differences in cell membrane permeability or target expression levels. A robust experimental design includes:
- Dose-response curves : Test multiple concentrations (e.g., 1 nM–100 µM) to identify IC50 variability.
- Transport inhibition assays : Use inhibitors like verapamil (P-gp inhibitor) to assess efflux pump involvement in cell-specific activity.
- Proteomics : Quantify target protein expression (e.g., kinases or receptors) via Western blotting or qPCR to correlate activity with biological context .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
